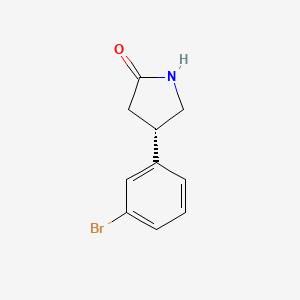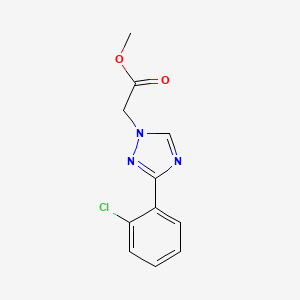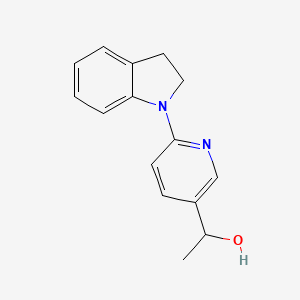![molecular formula C15H9ClN4O2 B15057396 5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B15057396.png)
5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both benzoxazole and oxadiazole moieties in the structure imparts unique chemical and biological properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the reaction of 2-aminophenol with a suitable carboxylic acid derivative, such as 3-chlorobenzoic acid, in the presence of a dehydrating agent like polyphosphoric acid.
Formation of Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a suitable hydrazide with a carboxylic acid derivative. For instance, the reaction of 3-chlorobenzohydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxadiazole ring.
Coupling of Benzoxazole and Oxadiazole Rings: The final step involves the coupling of the benzoxazole and oxadiazole rings. This can be achieved by reacting the benzoxazole derivative with the oxadiazole derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors and other advanced technologies may be employed to scale up the production process.
化学反应分析
Types of Reactions
5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution can be carried out using nucleophiles like sodium azide or sodium methoxide, while electrophilic substitution can be achieved using electrophiles like bromine or chlorine.
Major Products Formed
Oxidation: Oxidation of the compound can yield various oxidized derivatives, depending on the reaction conditions.
Reduction: Reduction can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: Substitution reactions can yield a variety of substituted derivatives, depending on the nature of the substituents and reaction conditions.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It can be used as an intermediate in the synthesis of other valuable compounds, such as pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to the modulation of various biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(3-chlorophenyl)benzoxazole and 2-(4-chlorophenyl)benzoxazole share structural similarities with 5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine.
Oxadiazole Derivatives: Compounds like 2-amino-1,3,4-oxadiazole and 2-(3-chlorophenyl)-1,3,4-oxadiazole are structurally related to the compound .
Uniqueness
The uniqueness of this compound lies in the combination of both benzoxazole and oxadiazole moieties in its structure. This dual functionality imparts unique chemical and biological properties to the compound, making it a valuable target for further research and development.
属性
分子式 |
C15H9ClN4O2 |
|---|---|
分子量 |
312.71 g/mol |
IUPAC 名称 |
5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H9ClN4O2/c16-10-3-1-2-8(6-10)13-18-11-7-9(4-5-12(11)21-13)14-19-20-15(17)22-14/h1-7H,(H2,17,20) |
InChI 键 |
IYQSFVAFMJEBRT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)C4=NN=C(O4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


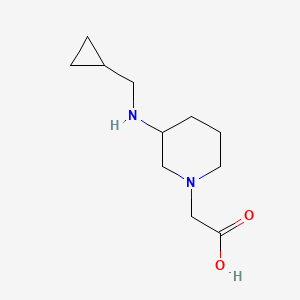

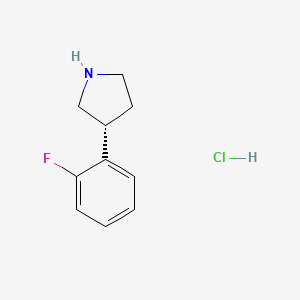


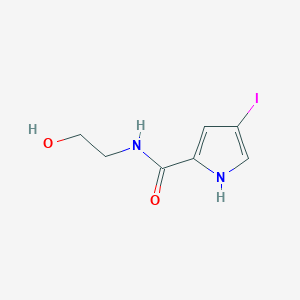

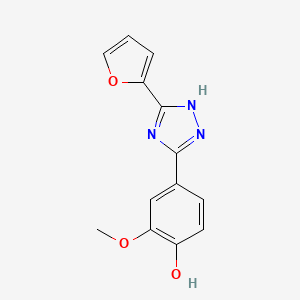
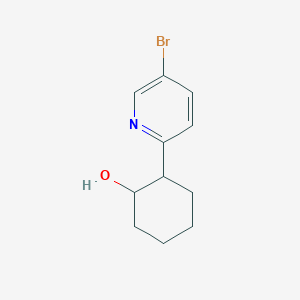

![3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B15057360.png)
